7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

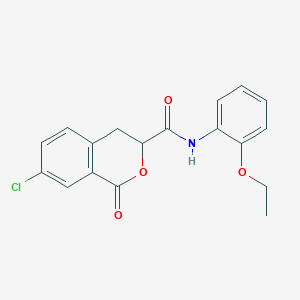

7-Chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound featuring a 2-benzopyran core substituted with a chlorine atom at position 7 and an N-(2-ethoxyphenyl)carboxamide group at position 3. The compound’s molecular formula is tentatively assigned as C₁₈H₁₅ClNO₄ (molecular weight ≈ 344.78 g/mol), derived from structural comparisons with analogs .

Properties

IUPAC Name |

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c1-2-23-15-6-4-3-5-14(15)20-17(21)16-9-11-7-8-12(19)10-13(11)18(22)24-16/h3-8,10,16H,2,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGHVESIRKDQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, with the CAS number 923140-08-3, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 345.8 g/mol

- Structure : The compound features a benzopyran core structure that is known for various biological activities, including anti-inflammatory and antioxidant effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key areas of focus include:

1. Antioxidant Activity

Benzopyran derivatives are recognized for their antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

2. Anti-inflammatory Effects

Research has shown that benzopyran derivatives may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models.

3. Antihypertensive Properties

Some studies suggest that compounds related to benzopyrans exhibit antihypertensive effects by influencing vascular smooth muscle contraction and promoting vasodilation.

The mechanisms through which this compound exerts its biological effects may involve:

- Modulation of Enzymatic Activity : Inhibition of key enzymes involved in inflammatory pathways.

- Scavenging Free Radicals : Direct interaction with reactive oxygen species (ROS).

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide with two closely related compounds from recent literature:

Key Observations:

Lipophilicity Trends : The chlorine atom in the target compound increases its logP compared to the ethoxy- and methyl-substituted analogs, aligning with halogen-enhanced lipophilicity .

Key Findings and Implications

- Structural Influence on Solubility : The higher logSw (water solubility) of the dimethylphenyl analog (-3.3889) compared to the ethoxyphenyl analog (-3.5845) suggests that bulky alkyl groups marginally improve aqueous solubility despite similar logP values . The chlorine in the target compound may reduce solubility further, necessitating formulation optimization.

- Bioactivity Predictions : The polar surface area (~50 Ų) and hydrogen-bonding profile of the target compound align with analogs showing moderate membrane permeability, a critical factor for drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.